1-Iodobicyclo[2.2.2]octane
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Overview
Description
1-Iodobicyclo[2.2.2]octane is an organic compound with the molecular formula C₈H₁₃I. It is a derivative of bicyclo[2.2.2]octane, where one of the hydrogen atoms is replaced by an iodine atom. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
1-Iodobicyclo[2.2.2]octane can be synthesized through various methods. One common synthetic route involves the iodination of bicyclo[2.2.2]octane. This reaction typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
1-Iodobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂), under suitable conditions.
Reduction Reactions: The compound can be reduced to bicyclo[2.2.2]octane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxygenated derivatives, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the iodine atom.
Scientific Research Applications
1-Iodobicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Although less common, this compound can be used in biological research to study the effects of iodine-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-iodobicyclo[2.2.2]octane primarily involves its reactivity as an organoiodine compound. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution and oxidative addition, which are fundamental to its role in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Iodobicyclo[2.2.2]octane can be compared to other similar compounds, such as:
1-Bromobicyclo[2.2.2]octane: Similar in structure but with a bromine atom instead of iodine.
1-Chlorobicyclo[2.2.2]octane: Contains a chlorine atom and is even less reactive than the bromine and iodine derivatives.
Bicyclo[2.2.2]octane: The parent hydrocarbon without any halogen substitution.
The uniqueness of this compound lies in its high reactivity due to the presence of the iodine atom, making it a valuable intermediate in various chemical reactions and applications .
Properties
CAS No. |
931-98-6 |
---|---|
Molecular Formula |
C8H13I |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
1-iodobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13I/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6H2 |
InChI Key |
SMDJHIPXLFNPTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)I |
Origin of Product |
United States |
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